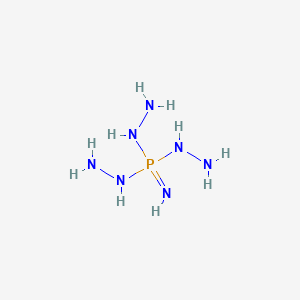

Phosphorimidic trihydrazide

Description

Phosphorimidic trihydrazide is a phosphorus-nitrogen compound characterized by a central phosphorus atom bonded to three hydrazide (-NH-NH₂) groups. Structurally, it differs from carbon-centered trihydrazides like 1,3,5-benzenetricarboxylic acid trihydrazide (BTCH) , which feature a benzene core. This compound’s phosphorus center likely imparts unique reactivity and coordination properties, making it relevant for applications in catalysis, polymer crosslinking, or materials science.

Properties

CAS No. |

34858-93-0 |

|---|---|

Molecular Formula |

H10N7P |

Molecular Weight |

139.10 g/mol |

IUPAC Name |

dihydrazinylphosphinimylhydrazine |

InChI |

InChI=1S/H10N7P/c1-5-8(4,6-2)7-3/h1-3H2,(H4,4,5,6,7) |

InChI Key |

WXZLAYKHNRZEQM-UHFFFAOYSA-N |

Canonical SMILES |

NNP(=N)(NN)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorimidic trihydrazide can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Relevance of Provided Sources

The search results focus on related phosphorus compounds and reaction mechanisms but do not mention "Phosphorimidic trihydrazide" explicitly. Key findings from analogous systems include:

-

Hexachlorophosphazene undergoes nucleophilic substitution, ring-opening polymerization, and acts as a coupling reagent in peptide synthesis .

-

Staudinger ligation and click chemistry are prominent in bioconjugation but involve azides/alkynes rather than hydrazides .

-

Phosphorous acid (H₃O₃P) tautomerizes to phosphonic acid but lacks hydrazide functionalities .

Hypothetical Reactivity of this compound

Based on structural analogs (e.g., hydrazides and phosphazenes), potential reactions could include:

2.1. Nucleophilic Substitution

The hydrazide (–NH–NH₂) groups may react with electrophiles like acyl chlorides or carbonyl compounds. For example:

| Reactant | Product | Conditions |

|---|---|---|

| RCOCl | RCONH–NH–P(O)(NH–NH₂)₂ | Base, RT |

| Aldehydes/Ketones | Hydrazone derivatives | Acidic catalysis |

2.2. Coordination Chemistry

The nitrogen-rich structure could act as a polydentate ligand for transition metals (e.g., Fe³⁺, Cu²⁺), forming complexes with applications in catalysis or materials science.

2.3. Thermal Decomposition

Heating might release hydrazine (N₂H₄) or ammonia (NH₃), analogous to hexachlorophosphazene’s depolymerization at 350°C .

Research Gaps and Recommendations

-

Synthetic Routes : No methods for synthesizing this compound are reported. A plausible pathway could involve reacting phosphorus trichloride with excess hydrazine, but this requires validation.

-

Stability Studies : Hydrazides are often hygroscopic or explosive; stability under ambient conditions is unknown.

-

Biological Activity : Hydrazide derivatives are explored as enzyme inhibitors, but no data exist for this compound.

Scientific Research Applications

Phosphorimidic trihydrazide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphoramide compounds.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential antimicrobial and anticancer properties.

Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which phosphorimidic trihydrazide exerts its effects involves interactions with various molecular targets. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphorimidic Triamide

- Structure : Contains three amide (-NH₂) groups attached to phosphorus, differing from the hydrazide (-NH-NH₂) groups in phosphorimidic trihydrazide.

- Applications : Used in assessing hydricity of transition metal hydrides (e.g., ΔGH⁻([Ir<sup>III</sup>H]) = 197.1 kJ mol⁻¹ ).

- Reactivity : Less nucleophilic than hydrazides due to the absence of the additional NH group, limiting its utility in redox-sensitive applications.

1,3,5-Benzenetricarboxylic Acid Trihydrazide (BTCH)

- Structure : Organic trihydrazide with a benzene core .

- Applications: Crosslinking agent in polyimide membranes for isopropanol dehydration, achieving a separation factor (SF) of 3452 . Luminescent covalent-organic polymer (H-COP) for nitro-explosive detection, with sensitivity (Ksv) of 10⁶ M⁻¹ .

- Thermal Stability : Stable up to 80°C during membrane synthesis , whereas phosphorus-based trihydrazides may exhibit lower thermal stability due to P-N bond lability.

Trimesic Trihydrazide Derivatives

- Structure : Carbon-centered trihydrazides derived from trimesic acid .

- Applications : Antioxidant materials with tunable photophysical properties; absorption/emission spectra vary with aromatic aldehyde substituents .

- Mechanistic Role: Free radical scavenging via H-atom donation, a property less pronounced in phosphorus analogs due to differing bond dissociation energies.

Phosphorodiamidic Azide

- Structure : Phosphorus compound with azide (-N₃) and amide groups .

- Reactivity : Explosophoric azide groups enable high-energy applications, contrasting with the redox-active hydrazides in this compound.

Comparative Data Table

Research Findings and Implications

- Structural Influence : Phosphorus-centered trihydrazides are hypothesized to exhibit stronger Lewis acidity than carbon analogs, enabling unique coordination chemistry .

- Membrane Performance : BTCH’s high SF in dehydration suggests that this compound could enhance hydrophilicity in pervaporation membranes, though its hydrolytic stability must be verified.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.